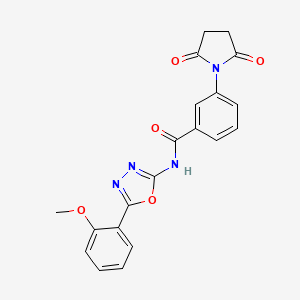
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide, also known as DIM-1, is a synthetic compound that belongs to the class of indole-based derivatives. It has been studied for its potential applications in scientific research, particularly in the field of cancer treatment.
Mecanismo De Acción
The exact mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide has a number of biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide in lab experiments is its potential as a cancer treatment. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, there are also limitations to its use. For example, it may not be effective against all types of cancer, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide. One area of interest is the development of new and more efficient synthesis methods for the compound. Another area of research is the investigation of its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, more research is needed to determine its safety and efficacy in humans, and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide involves a multi-step process that starts with the reaction of 2,4-dimethylbenzaldehyde with indole-3-acetic acid to form 2-(1,2-dimethyl-1H-indol-3-yl)acetic acid. This is then converted into the corresponding acid chloride, which is reacted with 2,4-dimethylphenylamine to form 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide.
Aplicaciones Científicas De Investigación
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide has been studied for its potential use as a diagnostic tool for cancer.
Propiedades
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-9-10-16(13(2)11-12)21-20(24)19(23)18-14(3)22(4)17-8-6-5-7-15(17)18/h5-11H,1-4H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTPBLRSVYQBKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,4-dimethylphenyl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

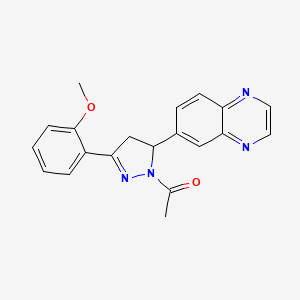

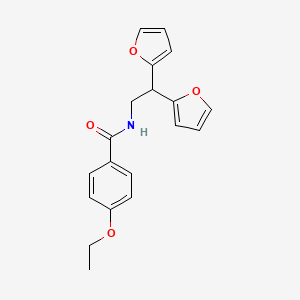
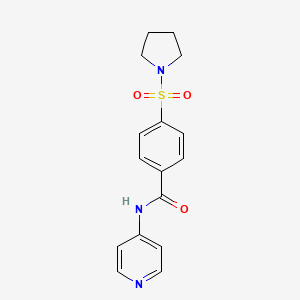


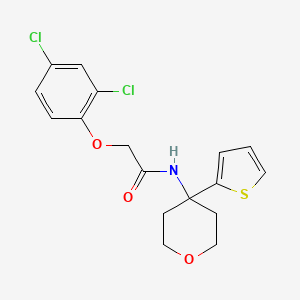
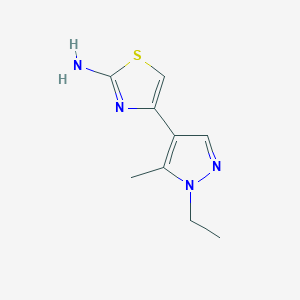
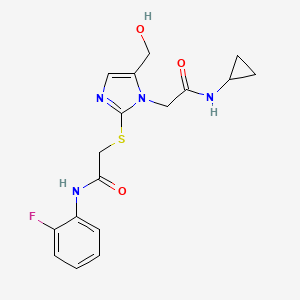
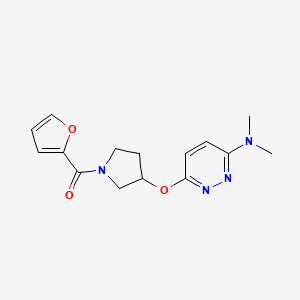
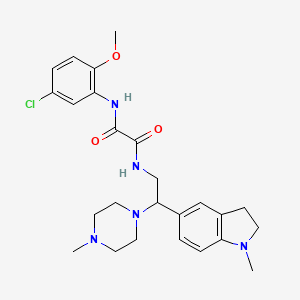

![5,6-Dimethyl-7-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2393622.png)
